3,4-Diphenylbutanoic acid
CAS No.: 4374-49-6
Cat. No.: VC8415755
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4374-49-6 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 3,4-diphenylbutanoic acid |
| Standard InChI | InChI=1S/C16H16O2/c17-16(18)12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) |
| Standard InChI Key | JOBZTAYSABJDKN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
3,4-Diphenylbutanoic acid belongs to the class of aryl-substituted carboxylic acids. Its molecular structure features a four-carbon chain terminating in a carboxylic acid group, with phenyl groups attached to the third and fourth carbons. The IUPAC name, molecular formula, and molecular weight are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | 3,4-diphenylbutanoic acid |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
The presence of two aromatic rings imparts significant steric bulk and influences the compound’s reactivity, particularly in stereoselective transformations .
Synthetic Routes and Methodologies
A prominent synthetic strategy for 3,4-diphenylbutanoic acid derivatives involves phase-transfer catalysis (PTC), a method celebrated for its operational simplicity and high diastereoselectivity. In a landmark study, N-(diphenylmethylene)benzylamine (1) was reacted with esters of cinnamic acid (2) under PTC conditions to yield alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates (3) . Subsequent acid hydrolysis of these intermediates produced threo-4-amino-3,4-diphenylbutanoic acid, a structurally related compound with potential biological activity (Scheme 1).
Scheme 1: Synthesis of Threo-4-Amino-3,4-Diphenylbutanoic Acid
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Reaction Setup: N-(Diphenylmethylene)benzylamine and cinnamate esters undergo conjugate addition under phase-transfer conditions.
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Diastereoselectivity: The reaction proceeds with high stereochemical control, favoring the threo configuration.
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Hydrolysis: Acidic cleavage of the imine group in the adducts yields the target amino acid derivative.
This method contrasts with earlier approaches that relied on harsh reagents or low-yielding steps, highlighting the efficiency of modern PTC protocols .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its carboxylic acid moiety and aromatic substituents. Key transformations include:
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Esterification: The carboxylic acid group can be converted to esters for improved solubility or further functionalization.
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Electrophilic Aromatic Substitution: The phenyl rings undergo halogenation or nitration under standard conditions, enabling diversification of the aromatic framework.
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Reduction: Selective reduction of the carboxylic acid to an alcohol remains challenging due to the compound’s steric hindrance but has been achieved using lithium aluminum hydride (LiAlH₄) in controlled settings .
Applications in Organic Synthesis
3,4-Diphenylbutanoic acid serves as a versatile building block in asymmetric synthesis. Its rigid structure facilitates the construction of chiral centers, particularly in the preparation of β-amino acids and peptidomimetics. The threo-4-amino derivative, synthesized via the aforementioned PTC route, is a promising candidate for developing enzyme inhibitors or antimicrobial agents, though detailed biological studies remain pending .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to simpler analogs:
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4-Phenylbutanoic Acid: Lacks the second phenyl group, reducing steric hindrance and altering reactivity in nucleophilic substitutions.
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Diphenylacetic Acid: Features phenyl groups on adjacent carbons, resulting in distinct conformational dynamics and solubility profiles.
The dual phenyl groups in 3,4-diphenylbutanoic acid enhance its capacity to participate in π-π interactions, making it valuable in crystal engineering and supramolecular chemistry .
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